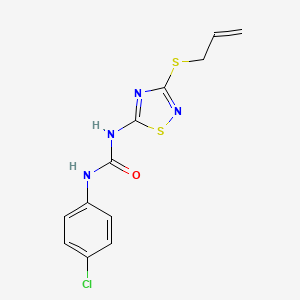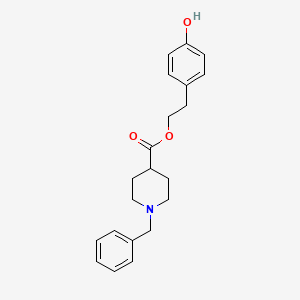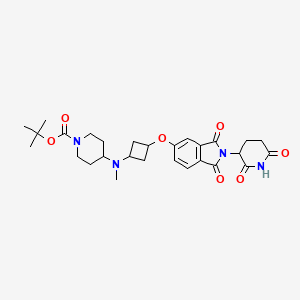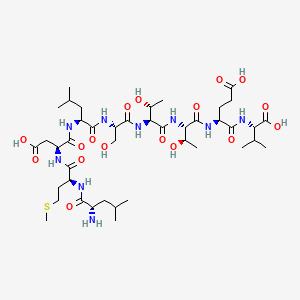
Oximbomotide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Oximbomotide involves synthetic routes that include the use of specific reagents and reaction conditions. One common method involves dissolving the compound in a solvent and reacting it with other chemicals under controlled conditions. For industrial production, the compound is synthesized in bulk quantities, ensuring high purity and consistency .
Analyse Des Réactions Chimiques
Oximbomotide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Oximbomotide has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of immunological responses. In biology, it is utilized to investigate the effects of active immunization on cancer cells. In medicine, it serves as a therapeutic agent for cancer treatment. In industry, it is used in the development of new immunological therapies .
Mécanisme D'action
The mechanism of action of Oximbomotide involves its interaction with specific molecular targets and pathways. It exerts its effects by stimulating the immune system to recognize and attack cancer cells. The molecular targets include specific antigens on the surface of cancer cells, and the pathways involved include the activation of immune cells and the production of antibodies .
Comparaison Avec Des Composés Similaires
Oximbomotide is unique compared to other similar compounds due to its specific immunological properties and its effectiveness in cancer treatment. Similar compounds include other immunological agents used for active immunization, such as vaccines and monoclonal antibodies. this compound stands out due to its specific molecular structure and its ability to target cancer cells effectively .
Propriétés
Formule moléculaire |
C42H73N9O17S |
|---|---|
Poids moléculaire |
1008.1 g/mol |
Nom IUPAC |
(4S)-4-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H73N9O17S/c1-18(2)14-23(43)34(59)44-25(12-13-69-9)35(60)47-27(16-30(57)58)38(63)46-26(15-19(3)4)37(62)48-28(17-52)39(64)50-33(22(8)54)41(66)51-32(21(7)53)40(65)45-24(10-11-29(55)56)36(61)49-31(20(5)6)42(67)68/h18-28,31-33,52-54H,10-17,43H2,1-9H3,(H,44,59)(H,45,65)(H,46,63)(H,47,60)(H,48,62)(H,49,61)(H,50,64)(H,51,66)(H,55,56)(H,57,58)(H,67,68)/t21-,22-,23+,24+,25+,26+,27+,28+,31+,32+,33+/m1/s1 |
Clé InChI |
LEPHCSIVDRSUBA-ODURPPJLSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



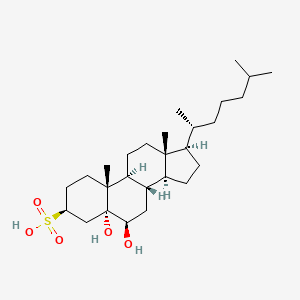
![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)
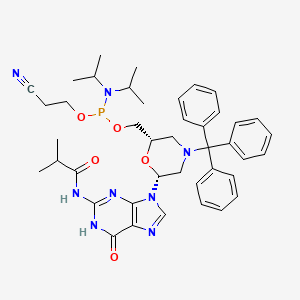

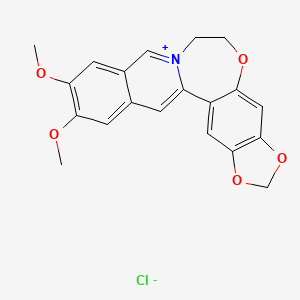
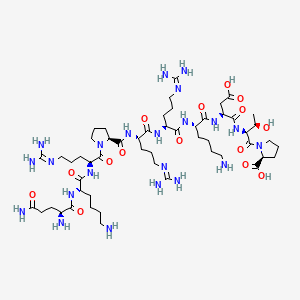
![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)
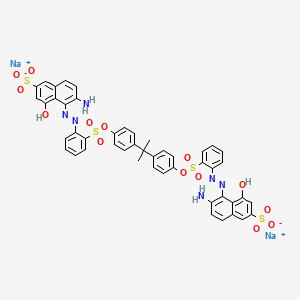
![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)
